molecular formula C12H16INO B4722067 N-(sec-butyl)-3-iodo-4-methylbenzamide

N-(sec-butyl)-3-iodo-4-methylbenzamide

Cat. No. B4722067
M. Wt: 317.17 g/mol
InChI Key: OFDBXABWMCRBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-iodo-4-methylbenzamide, also known as SIB-1553A, is a selective agonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1998 by scientists at Pfizer Inc. as part of their efforts to develop new medications for the treatment of obesity and related metabolic disorders. Since then, SIB-1553A has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and addiction.

Mechanism of Action

N-(sec-butyl)-3-iodo-4-methylbenzamide acts as a selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-(sec-butyl)-3-iodo-4-methylbenzamide leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-iodo-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the release of several hormones, including insulin, glucagon, and leptin, which are involved in the regulation of metabolism and energy balance.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(sec-butyl)-3-iodo-4-methylbenzamide is its selectivity for the CB1 receptor, which allows for more precise targeting of this receptor compared to other cannabinoid agonists. However, one limitation is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on N-(sec-butyl)-3-iodo-4-methylbenzamide. One area of interest is its potential as a treatment for addiction, particularly to opioids and other drugs of abuse. Another potential area of research is its role in the regulation of metabolism and energy balance, which could have implications for the treatment of obesity and related metabolic disorders. Finally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of N-(sec-butyl)-3-iodo-4-methylbenzamide, which could have implications for the treatment of neurological disorders such as stroke and traumatic brain injury.

Scientific Research Applications

N-(sec-butyl)-3-iodo-4-methylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. One of the main areas of research has been its role in pain management. Studies have shown that N-(sec-butyl)-3-iodo-4-methylbenzamide can reduce pain sensitivity in animal models of neuropathic and inflammatory pain. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

N-butan-2-yl-3-iodo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-4-9(3)14-12(15)10-6-5-8(2)11(13)7-10/h5-7,9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDBXABWMCRBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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